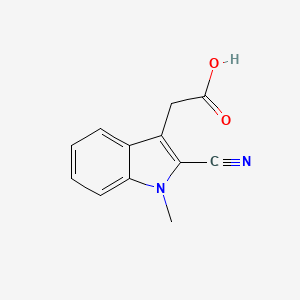

2-Cyano-1-methyl-1H-Indole-3-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

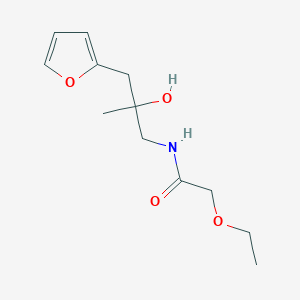

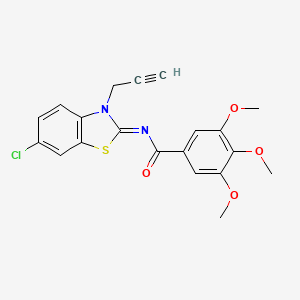

“2-Cyano-1-methyl-1H-Indole-3-acetic acid” is a derivative of Indole-3-acetic acid (IAA), which is the most common naturally occurring plant hormone of the auxin class . IAA is a derivative of indole, containing a carboxymethyl substituent . It is a colorless solid that is soluble in polar organic solvents .

Synthesis Analysis

The synthesis of indole derivatives has been the subject of extensive studies . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield (84% yield) .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of 1H-Indole-3-acetic acid, methyl ester . The molecular weight of the latter is 189.2105 .Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .Physical And Chemical Properties Analysis

Indole-3-acetic acid (IAA) is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml .Applications De Recherche Scientifique

Aldose Reductase Inhibitors

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and tested as a novel class of aldose reductase (ALR2) inhibitors. These compounds, particularly cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid, displayed high activity and good selectivity toward ALR2, showing potential for preventing cataract development in galactosemic rats. This suggests their application in treating complications of diabetes, such as cataracts, through inhibition of the aldose reductase pathway (Da Settimo et al., 2003).

Nucleophilic Reactivities of Indoles

Research on the nucleophilic reactivities of indoles, including 5-cyanoindole, has contributed to understanding the kinetics of their coupling reactions. This work is essential for developing synthetic methodologies in organic chemistry, as indoles are pivotal in synthesizing numerous pharmaceuticals and natural products (Lakhdar et al., 2006).

Enhancing Photodynamic Cancer Therapy

Studies have shown that indole-3-acetic acid, a plant auxin similar in structure to 2-Cyano-1-methyl-1H-Indole-3-acetic acid, can enhance the efficacy of photodynamic cancer therapy when used with phenothiazinium dyes. This application highlights the potential role of indole derivatives in developing novel cancer treatments by forming reactive cytotoxins upon light exposure, effective even in low oxygen levels typical of tumor environments (Folkes & Wardman, 2003).

Targeted Cancer Therapy

The radical-cations formed by the oxidation of indole-3-acetic acid derivatives, similar to this compound, have been studied for targeted cancer therapy. These compounds rapidly fragment and form carbon-centred free radicals that are reactive towards DNA and other cellular targets, suggesting their potential in designing prodrug/enzyme combinations for targeted delivery in cancer therapy (Wardman, 2002).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the indole nucleus, which is a significant part of many important synthetic drug molecules .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .

Orientations Futures

Analyse Biochimique

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound .

Metabolic Pathways

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is a known derivative of indole .

Propriétés

IUPAC Name |

2-(2-cyano-1-methylindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-14-10-5-3-2-4-8(10)9(6-12(15)16)11(14)7-13/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTCCABJNMMAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2749032.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)

![2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2749041.png)

![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)